5-Methyl-2-(isopropyl)phenyl isovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(isopropyl)phenyl isovalerate, also known as thymyl isovalerate, is an organic compound with the molecular formula C15H22O2. It is a derivative of thymol, a naturally occurring monoterpenoid phenol derived from the plant thyme. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(isopropyl)phenyl isovalerate typically involves the esterification of thymol with isovaleric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Thymol+Isovaleric AcidH2SO45-Methyl-2-(isopropyl)phenyl isovalerate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(isopropyl)phenyl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Methyl-2-(isopropyl)phenyl isovalerate has various applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(isopropyl)phenyl isovalerate involves its interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound can also interact with microbial cell membranes, leading to disruption and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Thymol: The parent compound, known for its antimicrobial properties.
Carvacrol: Another monoterpenoid phenol with similar biological activities.
Menthol: A related compound with cooling and analgesic effects.
Uniqueness
5-Methyl-2-(isopropyl)phenyl isovalerate is unique due to its ester functional group, which imparts distinct chemical and physical properties compared to its parent compound thymol. This esterification enhances its solubility in organic solvents and modifies its biological activity, making it suitable for specific applications in the fragrance and flavor industries.
Properties
CAS No. |
69844-33-3 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C15H22O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h6-7,9-11H,8H2,1-5H3 |
InChI Key |
NZIACPHCVAFJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.